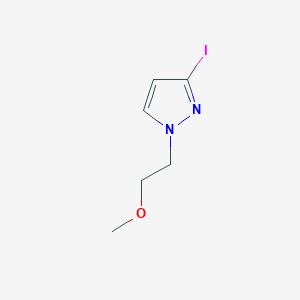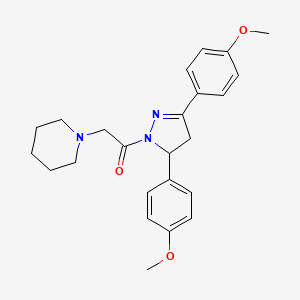
3-iodo-1-(2-methoxyethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1-(2-methoxyethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazoles, which are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms and two nitrogen atoms.
Scientific Research Applications
3-iodo-1-(2-methoxyethyl)-1H-pyrazole has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In addition, it has been studied for its potential use as a fluorescent probe for imaging applications. Furthermore, this compound has been investigated for its potential use in the synthesis of other organic compounds due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole is not fully understood, but it is believed to be related to its ability to interact with specific biological targets. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the suppression of disease processes. In addition, it has been shown to exhibit antimicrobial and anti-inflammatory properties, which may be related to its ability to interact with specific cellular targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole are dependent on the specific biological targets that it interacts with. In medicinal chemistry, this compound has been shown to exhibit cytotoxicity against various cancer cell lines, which may be related to its ability to inhibit the activity of certain enzymes and receptors. In addition, it has been shown to exhibit anti-inflammatory and antimicrobial properties, which may be related to its ability to interact with specific cellular targets.
Advantages and Limitations for Lab Experiments
One advantage of using 3-iodo-1-(2-methoxyethyl)-1H-pyrazole in lab experiments is its unique reactivity, which makes it a useful building block for the synthesis of other organic compounds. In addition, its potential applications in medicinal chemistry and imaging make it a valuable tool for scientific research. However, one limitation of using this compound is its relatively low yield and purity, which can make it challenging to work with in large-scale experiments.
Future Directions
There are many potential future directions for the research of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of various diseases. In addition, its potential use as a fluorescent probe for imaging applications could be explored further. Furthermore, its unique reactivity could be leveraged to synthesize other organic compounds with novel properties. Finally, more research could be conducted to better understand the mechanism of action and specific biological targets of this compound.
Synthesis Methods
The synthesis of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole involves the reaction of 2-methoxyethylhydrazine with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, after which the product is obtained through simple workup procedures. The yield of the product is typically around 60-70%, and the purity can be improved through recrystallization.
properties
IUPAC Name |
3-iodo-1-(2-methoxyethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHFGNSOQYYHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-(2-methoxyethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2458979.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2458986.png)
![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)


![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)

![2-(7-Methoxy-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458999.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2459001.png)